methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a nitrating mixture.
Coupling with the Furyl Group: The furyl group is coupled to the thiophene ring through a condensation reaction, typically using an aldehyde or ketone derivative of furan.
Esterification: The final step involves esterification to introduce the methyl ester group, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Thiophenes: Electrophilic substitution reactions yield various substituted thiophenes.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with biological molecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. This makes it effective against certain microorganisms. The thiophene ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.
Thiophene-2-carboxylate: A simpler thiophene derivative used in organic synthesis.
Uniqueness
METHYL 4,5-DIMETHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to the combination of the nitrofuran and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H14N2O6S |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14N2O6S/c1-8-9(2)24-14(13(8)15(19)22-3)16-11(18)6-4-10-5-7-12(23-10)17(20)21/h4-7H,1-3H3,(H,16,18)/b6-4+ |
InChI Key |
VIDUUFQSSLRIGL-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
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